N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
“N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” is a chemical compound123. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, there is no specific information available about the synthesis of “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” from the search results45.
Molecular Structure Analysis
The molecular structure of a compound can provide valuable information about its properties and potential applications. However, the specific molecular structure of “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” is not available in the search results617.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” from the search results581.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential applications. However, the specific physical and chemical properties of “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” are not available in the search results110.Scientific Research Applications
Antimicrobial Studies
Research has demonstrated the antimicrobial potential of compounds related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetraethylbenzenesulfonamide. For instance, Vanparia et al. (2010) synthesized novel compounds that showed significantly higher antimicrobial activity compared to their parent compounds against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Vanparia et al., 2010).
Drug Design and Molecular Interactions
Compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetraethylbenzenesulfonamide have been studied for their interactions with human carbonic anhydrases, which are relevant to therapeutic interventions. Mader et al. (2011) investigated the binding mode of isoquinolinesulfonamides to carbonic anhydrase II, offering insights for designing selective inhibitors for various isozymes associated with diseases like cancer (Mader et al., 2011).
Synthesis and Characterization
The synthesis and characterization of new compounds bearing the sulfonamide moiety have been a focus of research to explore their potential applications. Techniques such as X-ray crystallography, spectroscopic methods, and computational analyses are employed to understand the structural properties and reactivity of these compounds. For example, Grudova et al. (2020) reported on the synthesis and detailed structural analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the importance of F⋯O interactions in the formation of supramolecular structures (Grudova et al., 2020).
Applications in Cancer Research
Several studies have synthesized novel sulfonamide derivatives to evaluate their potential as antitumor agents. By activating specific cellular pathways or inhibiting enzymes associated with cancer progression, these compounds offer a promising avenue for cancer therapy development. Alqasoumi et al. (2010) synthesized a series of tetrahydroquinoline derivatives with sulfonamide moiety, some of which showed potent antitumor activity, underscoring the therapeutic potential of these compounds (Alqasoumi et al., 2010).
Safety And Hazards
Information about the safety and hazards of a compound is crucial for handling and storage. However, the specific safety and hazards information for “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” is not available in the search results11121.
Future Directions
“N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide” could have potential implications in various fields such as pharmaceuticals, agriculture, and the fragrance industry11. However, more research is needed to fully understand its properties and potential applications51.
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-14(2)13-25-21-9-8-20(12-19(21)7-10-22(25)26)24-29(27,28)23-17(5)15(3)11-16(4)18(23)6/h8-9,11-12,14,24H,7,10,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDAVSGNPCXHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
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